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Compound Name: Bromodiiodomethane

Cat. No.: B041894 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data for

bromodiiodomethane (CHBrI2) and a series of related halomethanes, including iodomethane

(CH3I), diiodomethane (CH2I2), bromoiodomethane (CH2BrI), and dibromomethane (CH2Br2).

This document summarizes key quantitative data, details relevant experimental and

computational methodologies, and presents visual workflows to aid in understanding the

acquisition and application of this information.

Thermochemical Data
The following tables present a summary of the available thermochemical data for

bromodiiodomethane and its related compounds. These values are crucial for understanding

the stability, reactivity, and energetics of these molecules.

Enthalpies of Formation
The standard enthalpy of formation (ΔfH°₂₉₈) is a fundamental thermodynamic property that

quantifies the energy change when one mole of a compound is formed from its constituent

elements in their standard states. The data presented here are derived from computational

studies, which have become a reliable source of thermochemical information, particularly for

reactive or difficult-to-synthesize species.
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Compound Formula
ΔfH°₂₉₈
(kJ/mol)

Computational
Method

Reference

Bromodiiodomet

hane
CHBrI₂ 157.1

QCISD(T)/6-

311+G(3df,2p)
[1]

Iodomethane CH₃I -14.1 to -13.1 Not Specified [2]

Diiodomethane CH₂I₂ 108.1
QCISD(T)/6-

311+G(3df,2p)
[1]

Bromoiodometha

ne
CH₂BrI 56.8

QCISD(T)/6-

311+G(3df,2p)
[1]

Dibromomethane CH₂Br₂ 4.3
QCISD(T)/6-

311+G(3df,2p)
[1]

Ionization Energies
Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous

atom or molecule. This property is critical for understanding the behavior of these compounds

in mass spectrometry and their potential to form cations in various chemical environments.

Compound Formula
Ionization
Energy (eV)

Experimental/
Computational
Method

Reference

Bromodiiodomet

hane
CHBrI₂ No data available - -

Iodomethane CH₃I 9.54
Photoelectron

Spectroscopy
[3]

Diiodomethane CH₂I₂ 9.46 ± 0.02 Photoionization [4]

Bromoiodometha

ne
CH₂BrI No data available - -

Dibromomethane CH₂Br₂ 10.24 ± 0.02 Photoionization [5]
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Bond Dissociation Energies
Bond dissociation energy (BDE) is the enthalpy change that occurs upon the homolytic

cleavage of a bond in the gas phase. BDEs are essential for predicting reaction mechanisms

and the stability of chemical species.

Compound Bond

Bond
Dissociation
Energy
(kJ/mol)

Method Reference

Dibromomethane C-Br 285 Not Specified [6]

Diiodomethane C-I 215.5 ± 0.8
Velocity-map ion

imaging
[7]

General C-H C-H ~413 Average Value [8]

General C-Br C-Br ~276 Average Value [9]

General C-I C-I ~240 Average Value [8]

Note: Specific BDEs for each bond within bromodiiodomethane are not readily available and

are often estimated from related compounds.

Methodologies for Thermochemical Data
Determination
The accurate determination of thermochemical data relies on a combination of sophisticated

experimental techniques and high-level computational methods.

Experimental Protocol: Photoionization Mass
Spectrometry (PIMS)
Photoionization mass spectrometry is a powerful technique for determining ionization energies

and appearance energies of fragment ions, which can be used to derive bond dissociation

energies.
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General Procedure:

Sample Introduction: The volatile halomethane sample is introduced into a high-vacuum

chamber, often as a molecular beam to ensure collision-free conditions and to cool the

molecules to low internal temperatures.

Ionization: The molecular beam is crossed with a beam of monochromatic photons, typically

in the vacuum ultraviolet (VUV) range. The photon energy is scanned across a range that

encompasses the ionization thresholds of the parent molecule and the appearance

thresholds of its fragments.

Mass Analysis: The resulting ions are extracted and guided into a mass spectrometer (e.g.,

time-of-flight or quadrupole) which separates them based on their mass-to-charge ratio.

Ion Detection: A detector counts the number of ions of each mass as a function of the photon

energy.

Data Analysis: The photoionization efficiency (PIE) curve, a plot of ion signal versus photon

energy, is generated for the parent ion and each fragment ion. The onset of the PIE curve for

the parent ion corresponds to the adiabatic ionization energy. The onset for a fragment ion is

its appearance energy.

Key Parameters:

Photon Source: Synchrotron radiation or laboratory-based sources like hydrogen or rare gas

discharge lamps are commonly used to generate tunable VUV photons.

Energy Resolution: High-resolution monochromators are employed to achieve precise

control over the photon energy.

Temperature and Pressure: The sample is typically cooled to low temperatures to reduce

thermal broadening of the ionization thresholds. The pressure in the ionization region is kept

very low to avoid ion-molecule reactions.

Computational Protocol: Gaussian-3 (G3) Theory and
Variants (e.g., G3B3)
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Gaussian-n theories are composite computational methods designed to achieve high accuracy

in thermochemical calculations. G3B3 is a variation that utilizes B3LYP density functional

theory for geometry optimizations and frequency calculations, which is computationally less

expensive than the methods used in the original G3 theory.

Step-by-Step G3B3 Calculation Workflow:

Geometry Optimization: The molecular geometry is optimized using the B3LYP density

functional with the 6-31G(d) basis set.

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the

same B3LYP/6-31G(d) level of theory. These frequencies are used to determine the zero-

point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free

energy. The frequencies are typically scaled by an empirical factor to better match

experimental values.

Single-Point Energy Calculations: A series of single-point energy calculations are performed

at higher levels of theory and with larger basis sets on the B3LYP/6-31G(d) optimized

geometry. These include:

QCISD(T)/6-31G(d)

MP4/6-31+G(d)

MP4/6-31G(2df,p)

MP2(Full)/G3Large

Energy Correction and Extrapolation: The results of these single-point calculations are

combined in a specific formula that aims to extrapolate to the complete basis set limit and to

account for electron correlation effects more accurately.

Higher-Level Correction (HLC): A final empirical correction, the HLC, is added to the total

energy to compensate for remaining deficiencies in the method. The parameters for the HLC

are determined by fitting to a large set of accurate experimental data.

Active Thermochemical Tables (ATcT) Approach

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Active Thermochemical Tables (ATcT) approach is a paradigm shift in the generation of

thermochemical data. Instead of a sequential determination of values, ATcT constructs a

thermochemical network (TN) comprising all available high-quality experimental and theoretical

data for a set of related species. This network is then solved simultaneously using a statistical

approach to yield a set of internally consistent and highly accurate thermochemical values.

ATcT Workflow:

Data Collection: All available relevant experimental measurements (e.g., reaction enthalpies,

ionization energies, appearance energies) and high-level theoretical calculations are

collected.

Thermochemical Network Construction: The collected data points are used to construct a

network of chemical reactions and relationships connecting the various chemical species.

Statistical Analysis and Network Solution: The network is treated as a system of equations,

and a weighted least-squares analysis is performed to find the optimal solution that satisfies

all the relationships within their uncertainties. This process identifies and resolves

inconsistencies between different data sources.

Data Dissemination: The resulting self-consistent and highly accurate thermochemical data

are made available through the ATcT database.

Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and

relationships discussed in this guide.
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Caption: Workflow of the Active Thermochemical Tables (ATcT) approach.
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Sample Preparation & Introduction
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Caption: Generalized experimental workflow for Photoionization Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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